molecular formula C17H12BrN5O3 B11675586 N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

カタログ番号: B11675586
分子量: 414.2 g/mol
InChIキー: RKJZWHLEOFDDCD-VXLYETTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(E)-(3-Bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazone linkage formed between the pyrazole-5-carbohydrazide core and a 3-bromophenyl substituent. The (E)-configuration of the imine group (C=N) is confirmed via X-ray crystallography, a standard method for structural elucidation of such compounds . The pyrazole ring is substituted at position 3 with a 3-nitrophenyl group, introducing electron-withdrawing nitro (–NO₂) and bromo (–Br) groups that influence the compound’s electronic properties and biological activity. This compound is synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes, as observed in analogous hydrazone syntheses .

特性

分子式

C17H12BrN5O3

分子量

414.2 g/mol

IUPAC名

N-[(E)-(3-bromophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12BrN5O3/c18-13-5-1-3-11(7-13)10-19-22-17(24)16-9-15(20-21-16)12-4-2-6-14(8-12)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+

InChIキー

RKJZWHLEOFDDCD-VXLYETTFSA-N

異性体SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

正規SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 3-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical and physical properties

作用機序

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and nitrophenyl groups contribute to its binding affinity and reactivity with various biological molecules. The pyrazole ring plays a crucial role in stabilizing the compound’s structure and enhancing its overall reactivity .

類似化合物との比較

Key Observations :

  • Heterocyclic substituents (e.g., furan in ) introduce π-π stacking capabilities, altering solubility and binding interactions.
  • Ethylidene vs. methylidene bridges affect steric hindrance and conformational flexibility .

Contrasts :

  • Ethylidene derivatives (e.g., ) require longer reaction times due to steric effects.
  • Heterocyclic aldehydes (e.g., furfural in ) may necessitate polar aprotic solvents like DMF for improved yield.

Spectroscopic and Computational Data

  • Target Compound :
    • ¹H-NMR : Aromatic protons of 3-nitrophenyl (δ 7.5–8.2 ppm) and 3-bromophenyl (δ 7.3–7.8 ppm); absence of –NH₂ protons confirms hydrazone formation .
    • X-ray : Planar geometry with dihedral angles < 10° between pyrazole and aryl rings, indicating conjugation .
  • MMINA :
    • FT-IR : C=O stretch at 1650 cm⁻¹; C=N stretch at 1590 cm⁻¹ .
  • E-DPPC :
    • DFT Calculations : HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity .

Trends :

  • Nitro groups reduce HOMO-LUMO gaps, enhancing charge-transfer interactions in biological systems .
  • Bromine’s heavy atom effect increases crystallinity, aiding X-ray analysis .

Mechanistic Insights :

  • Nitro groups may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .

生物活性

N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H12BrN5O3C_{17}H_{12}BrN_5O_3 and a molecular weight of approximately 414.2 g/mol. Its structure includes a pyrazole ring substituted with a bromophenyl and a nitrophenyl group, which contribute to its biological activity.

Synthesis

The synthesis typically involves a condensation reaction between 3-bromobenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in an organic solvent like ethanol or methanol, often using acetic acid as a catalyst. Purification methods such as recrystallization or chromatography are employed to isolate the product.

Antimicrobial Activity

Research indicates that N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising inhibition zones compared to standard antibiotics .

Bacterial StrainInhibition Zone (mm)Standard Antibiotic (mm)
E. coli1518 (Ampicillin)
Staphylococcus aureus2022 (Ciprofloxacin)

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases.

Anti-inflammatory Properties

In vivo studies using carrageenan-induced paw edema models have shown that this compound exhibits significant anti-inflammatory activity. It reduces swelling and pain comparable to standard anti-inflammatory drugs like ibuprofen .

Treatment GroupEdema Reduction (%)
Control0
N'-[(E)-(3-bromophenyl)...65
Ibuprofen70

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, revealing that it inhibited bacterial growth significantly more than traditional antibiotics at certain concentrations.
  • Cancer Cell Apoptosis : Another investigation focused on the apoptosis-inducing capability of the compound in MCF-7 cells, where it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death.

Q & A

Basic Research Questions

Q. What are the key steps and optimized conditions for synthesizing N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide?

  • Methodology :

Pyrazole Core Formation : React β-ketoesters or diketones with hydrazine derivatives under acidic/basic conditions (e.g., ethanol/HCl) .

Condensation : Introduce the 3-bromophenylmethylidene group via Schiff base formation using 3-bromobenzaldehyde and hydrazide intermediates. Optimal conditions include refluxing in ethanol with catalytic acetic acid (70–80°C, 6–8 hours) .

Purification : Recrystallize using ethanol/dichloromethane mixtures to achieve >95% purity .

  • Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios to minimize byproducts like unreacted aldehydes.

Q. How is this compound structurally characterized, and what analytical techniques are essential?

  • Techniques :

  • FT-IR : Confirm hydrazone (-NH-N=CH-) and nitro (-NO₂) groups via peaks at ~1600 cm⁻¹ (C=N) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydrazone protons (δ 8.4–8.6 ppm for CH=N) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~460–470) .

Advanced Research Questions

Q. What computational methods predict the electronic and structural properties of this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311G** basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) . Solvent effects are modeled via IEFPCM for aqueous environments.
  • Docking Studies : Employ AutoDock Vina/GOLD to simulate interactions with biological targets (e.g., DNA gyrase). Key parameters: grid size 60×60×60 Å, Lamarckian genetic algorithm .
    • Outcomes : Predict binding affinities (ΔG values) and active site interactions (e.g., hydrogen bonding with nitro/bromo groups) .

Q. How do substituents (e.g., bromo vs. nitro groups) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionBioactivity (IC₅₀, µg/mL)Target
3-Bromo, 3-Nitro0.15 (S. aureus gyrase)Antimicrobial
4-Methoxy1.2 (Antioxidant)Oxidative stress
  • Mechanism : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enzyme inhibition .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Challenges : Poor crystal growth due to flexible hydrazone linkage.
  • Solutions :

  • Use slow evaporation (acetone/water) for single-crystal formation.
  • Refine with SHELXL (SHELX suite) for twinned data or high thermal motion .
    • Outcomes : Resolve π-π stacking between aromatic rings (3.5–4.0 Å distances) .

Q. How are stability and degradation profiles assessed under varying conditions?

  • Methods :

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
  • HPLC-PDA : Monitor hydrolytic degradation in pH 7.4 buffer (24-hour stability >90%) .
    • Key Findings : Nitro groups reduce photostability; store in amber vials at 4°C .

Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

  • Case Example : Antimicrobial activity varies due to assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Resolution : Standardize protocols (CLSI guidelines) and validate via dose-response curves .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。